N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[4-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c24-17(9-8-14-5-2-1-3-6-14)23-19-22-16(13-26-19)11-18(25)21-15-7-4-10-20-12-15/h1-10,12-13H,11H2,(H,21,25)(H,22,23,24)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPJWDMREYTDNC-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)cinnamamide typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .
Scientific Research Applications
N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)cinnamamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and pyridine-containing molecules. Examples include:
- 2-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidenehydrazinecarbothioamide
- 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .
Uniqueness
N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)cinnamamide is unique due to its specific combination of functional groups and structural features.
Biological Activity
N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)cinnamamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a thiazole ring, a pyridine moiety, and a cinnamamide group. The molecular formula is , with a molecular weight of 413.5 g/mol. This unique combination of functional groups contributes to its diverse biological activities.
Anticancer Activity
Recent studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it has been evaluated for cytotoxicity against HepG2 liver cancer cells using the MTT assay. The results indicated an IC50 value comparable to established anticancer agents, suggesting its potential as a therapeutic agent.
The compound was also found to induce apoptosis in HepG2 cells through mechanisms involving the upregulation of pro-apoptotic markers such as p53 and Bax, while downregulating anti-apoptotic markers like Bcl2.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. Studies have reported its effectiveness against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Micrococcus luteus | 0.41 | Potent |
| Staphylococcus aureus (MRSA) | Moderate | Resistant strains |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects in preclinical models. The mechanism likely involves the inhibition of pro-inflammatory cytokines, which are pivotal in various inflammatory diseases.
Case Studies
-
HepG2 Cell Line Study : In vitro studies evaluated the cytotoxic effects of this compound on HepG2 cells. The compound effectively induced cell cycle arrest at the G1 phase and increased apoptosis rates significantly compared to untreated controls .
- Findings :
- Increased early and late apoptosis from 0.7% in control to 44.8% in treated cells.
- Enhanced expression of apoptotic markers (p53 and Bax).
- Findings :
- Antimicrobial Efficacy Study : A series of tests were conducted to assess the antimicrobial activity against various bacterial strains, revealing significant inhibitory effects particularly on Gram-positive bacteria .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Interaction : It could act on various receptors that modulate cell survival and apoptosis pathways.
- Cytokine Modulation : By affecting cytokine levels, it may reduce inflammation and enhance immune response against infections.
Q & A
Q. Characterization methods :
- NMR spectroscopy (1H, 13C) to confirm regiochemistry and purity .
- HPLC (>98% purity) with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) .
- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight .
Basic: What reaction mechanisms govern the formation of the thiazole core in this compound?
Answer:
The thiazole ring is synthesized via the Hantzsch thiazole reaction , involving:
Condensation of a β-ketoamide or α-haloketone (e.g., 2-bromoacetophenone) with a thiourea derivative.
Cyclization under basic conditions (e.g., NaHCO₃) to form the thiazole ring .
Post-functionalization (e.g., oxidation of thioethers to sulfoxides) using Lawesson’s reagent or other sulfur-transfer agents .
Key intermediates are validated through kinetic studies (monitoring by TLC) and isolation of byproducts (e.g., unreacted thioureas) .
Advanced: How can researchers optimize reaction yields for low-yielding steps in the synthesis?
Answer:
Low yields (e.g., 6–17% in ) often arise from steric hindrance or competing side reactions. Strategies include:
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Catalysis : Copper(I) iodide or Pd-based catalysts enhance coupling efficiency in pyridinylamino group installation .
- Temperature control : Lowering reaction temperatures (0–5°C) suppresses decomposition of heat-sensitive intermediates .
- Purification : Orthogonal methods (preparative HPLC + flash chromatography) isolate target compounds from byproducts .
Advanced: How should researchers address contradictions in published structural data for this compound?
Answer:
Discrepancies in NMR or mass spectra (e.g., ’s correction of mislabeled compounds) require:
- Cross-validation : Compare data with structurally similar analogs (e.g., pyridinyl vs. pyrimidinyl derivatives) .
- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry .
Advanced: What strategies are effective for designing analogs to study structure-activity relationships (SAR)?
Answer:
Key modifications include:
- Core substitution : Replace the pyridin-3-yl group with other heterocycles (e.g., pyrazine, isoquinoline) to assess binding affinity .
- Side-chain variation : Introduce electron-withdrawing groups (e.g., CF₃) at the cinnamamide phenyl ring to enhance metabolic stability .
- Bioisosteres : Substitute the thiazole sulfur with oxygen (oxazole) or selenium (selenazole) to modulate electronic properties .
Q. Methodological validation :
- In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
- Computational modeling : Docking studies (AutoDock Vina) predict binding modes and guide rational design .
Advanced: How can the compound’s physicochemical properties (e.g., solubility, logP) be improved for in vivo studies?
Answer:
- Salt formation : Convert free base to hydrochloride or mesylate salts to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the amide nitrogen for controlled release .
- Lipophilicity adjustment : Add PEGylated side chains or polar substituents (e.g., -OH, -SO₃H) to reduce logP .
Q. Analytical validation :
- HPLC logP determination : Use reverse-phase columns with octanol-water partitioning .
- Solubility assays : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
Advanced: What methodologies are recommended for evaluating the compound’s biological activity in cancer models?
Answer:
- Cell-based assays :
- In vivo models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
